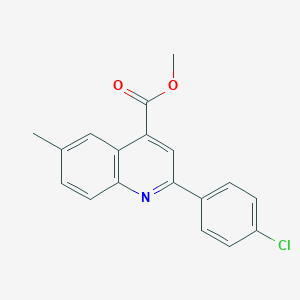![molecular formula C19H18N2O4S B271332 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is a heterocyclic compound that has been widely studied for its potential use in various scientific applications. The compound is known for its unique chemical structure, which makes it an attractive candidate for research in the fields of medicinal chemistry, pharmacology, and biochemistry. In
科学研究应用
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole has been studied extensively for its potential use in various scientific applications. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.
作用机制
The mechanism of action of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis and metastasis in cancer cells. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole in lab experiments is its potent antitumor activity. The compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to exhibit fluorescence properties, making it a useful tool for imaging applications. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on autophagy. Another direction is to explore the compound's potential use in combination therapy with other anticancer agents. Additionally, further research is needed to optimize the compound's solubility and bioavailability. Finally, the compound's potential use in imaging applications should be further explored, particularly in the context of cancer diagnosis and treatment monitoring.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential use in various scientific applications. The compound's unique chemical structure and potent antitumor activity make it a promising candidate for cancer therapy. Additionally, the compound's fluorescence properties make it a useful tool for imaging applications. However, further research is needed to fully elucidate the compound's mechanism of action and optimize its solubility and bioavailability.
合成方法
The synthesis of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole involves the reaction of 4-(4-morpholinylsulfonyl)benzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The compound can be purified using various methods, including column chromatography and recrystallization.
属性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-morpholin-4-ylsulfonylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H18N2O4S/c22-26(23,21-11-13-24-14-12-21)16-8-5-15(6-9-16)7-10-19-20-17-3-1-2-4-18(17)25-19/h1-10H,11-14H2/b10-7+ |
InChI 键 |
PPBGQJIQHYZMIX-JXMROGBWSA-N |
手性 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
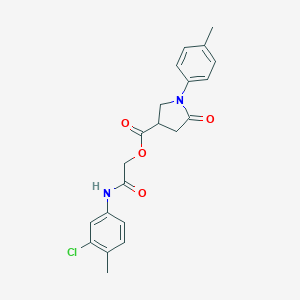
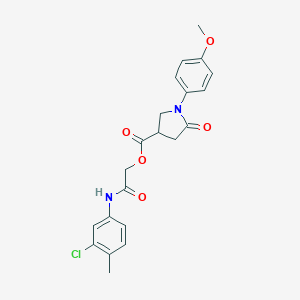

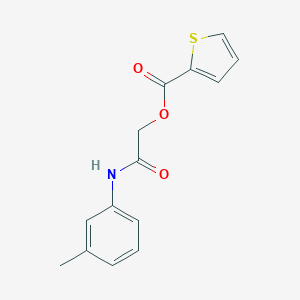

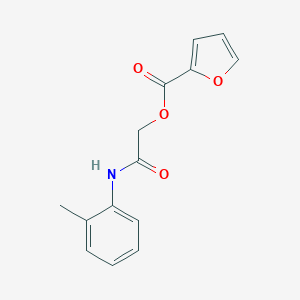

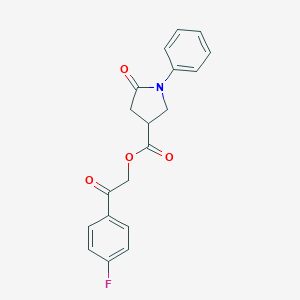

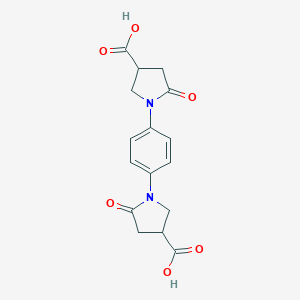
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
